molecular formula C12H24O B12656856 2,4,8-Trimethylnon-7-en-3-ol CAS No. 27243-08-9

2,4,8-Trimethylnon-7-en-3-ol

Cat. No.: B12656856
CAS No.: 27243-08-9
M. Wt: 184.32 g/mol
InChI Key: QVHCKTZIQCDTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,8-Trimethylnon-7-en-3-ol is an organic compound with the molecular formula C12H24O. It is a monohydric alcohol characterized by the presence of three methyl groups and a double bond in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethylnon-7-en-3-ol typically involves the use of starting materials such as nonene and methylating agents. One common method includes the alkylation of nonene with methyl groups under controlled conditions. The reaction is usually catalyzed by acidic or basic catalysts to facilitate the addition of methyl groups at specific positions on the nonene molecule .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound from reaction mixtures. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trimethylnon-7-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,8-Trimethylnon-7-en-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,8-Trimethylnon-7-en-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,8-Trimethylnon-7-en-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of methyl groups and a double bond makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

27243-08-9

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,4,8-trimethylnon-7-en-3-ol

InChI

InChI=1S/C12H24O/c1-9(2)7-6-8-11(5)12(13)10(3)4/h7,10-13H,6,8H2,1-5H3

InChI Key

QVHCKTZIQCDTFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)CCC=C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.